molecular formula C15H17ClN2O2S2 B6500065 2-(2-{[(4-chlorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-(2-methoxyethyl)acetamide CAS No. 954094-63-4

2-(2-{[(4-chlorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-(2-methoxyethyl)acetamide

Cat. No.: B6500065
CAS No.: 954094-63-4
M. Wt: 356.9 g/mol
InChI Key: CEPDPVVYJTZZGF-UHFFFAOYSA-N
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Description

2-(2-{[(4-Chlorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-(2-methoxyethyl)acetamide is a synthetic acetamide derivative designed for advanced chemical and pharmaceutical research. Compounds within this class are of significant interest due to their structural features, which include a thiazole ring and a chlorophenyl moiety; these features are known to contribute to diverse molecular interactions and potential bioactivity. Researchers utilize this chemical as a key intermediate in the synthesis of more complex molecules or as a ligand in coordination chemistry, leveraging the electron-donating capabilities of the amide and sulfur groups. Its core structure is analogous to the lateral chain of natural benzylpenicillin, making it a valuable scaffold in medicinal chemistry research for exploring new biologically active agents. The presence of the 2-methoxyethyl chain on the acetamide nitrogen may enhance solubility and influence the compound's pharmacokinetic properties in experimental models. This product is intended for use in laboratory research applications only and is not intended for human use.

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2S2/c1-20-7-6-17-14(19)8-13-10-22-15(18-13)21-9-11-2-4-12(16)5-3-11/h2-5,10H,6-9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPDPVVYJTZZGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CSC(=N1)SCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-{[(4-chlorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-(2-methoxyethyl)acetamide , also referred to as a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a thiazole ring, a chlorophenyl group, and a methoxyethyl acetamide moiety. This unique configuration contributes to its biological properties.

Biological Activity Overview

Recent studies have highlighted several key biological activities associated with this compound:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against Salmonella typhi and Bacillus subtilis, showing moderate to strong antibacterial activity .
  • Enzyme Inhibition : The compound has been investigated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. These activities suggest potential applications in treating conditions like Alzheimer's disease and urinary tract infections. The IC50 values for AChE inhibition were found to be significantly lower than those of standard drugs .
  • Anticancer Potential : Compounds containing thiazole and sulfanyl groups are recognized for their anticancer properties. Studies indicate that this compound may induce apoptosis in cancer cells through various pathways, although specific mechanisms remain under investigation .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Adenosine Receptor Agonism : It acts as a partial agonist at adenosine A1 receptors, which plays a role in cardiovascular protection by modulating heart rate and myocardial oxygen consumption .
  • Antioxidant Activity : The presence of sulfur in the thiazole structure may contribute to antioxidant effects, protecting cells from oxidative stress .

Case Studies

Several case studies have explored the efficacy of this compound:

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity against multiple pathogens, revealing that the compound displayed comparable effectiveness to standard antibiotics .
  • Enzyme Inhibition Studies : Another study focused on its enzyme inhibition capabilities, demonstrating strong AChE inhibition with potential implications for neurodegenerative disease treatment .

Data Table: Biological Activities Summary

Activity TypeObserved EffectsReference
AntimicrobialModerate to strong against S. typhi and B. subtilis
Enzyme InhibitionStrong AChE inhibitor
AnticancerInduces apoptosis in cancer cells
Cardiovascular EffectsPartial agonist at adenosine A1 receptors

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiazole and chlorophenyl groups exhibit significant anticancer properties. Specifically, studies have demonstrated that derivatives of thiazole can inhibit the proliferation of various cancer cell lines. For instance, a derivative similar to the target compound was shown to induce apoptosis in breast cancer cells through the activation of specific apoptotic pathways .

Antimicrobial Properties

The thiazole ring is known for its antimicrobial activity. Compounds with similar structures have been tested against a variety of bacterial and fungal pathogens. In vitro studies suggest that the compound may possess broad-spectrum antimicrobial properties, making it a candidate for further development as an antibacterial agent .

Cardiovascular Applications

According to patent literature, this compound acts as a partial agonist at adenosine A1 receptors, which are implicated in cardiovascular health. It has potential applications in treating conditions such as chronic heart failure and ischemic injuries during acute coronary syndromes . This receptor modulation could lead to protective effects on cardiac tissues under stress conditions.

Case Study 1: Anticancer Research

A study published in Cancer Letters evaluated the effects of thiazole derivatives on human breast cancer cell lines. The results indicated that compounds structurally related to our target compound significantly inhibited cell growth and induced apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

In a study published in Journal of Antimicrobial Chemotherapy, researchers assessed the antimicrobial activity of various thiazole derivatives against resistant strains of Staphylococcus aureus. The results showed promising activity for compounds similar to our target compound, suggesting its potential as a lead candidate for antibiotic development .

Comparison with Similar Compounds

Thiazol-Based Analogs

N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (CAS: 338749-93-2)

  • Structural Similarities : Shares the 1,3-thiazol core and a substituted acetamide group.
  • Key Differences : The thiazol’s position 4 is substituted with a 2-chlorophenyl group instead of the target compound’s acetamide chain. The acetamide’s nitrogen here is bonded to a morpholine ring, contrasting with the 2-methoxyethyl group in the target compound.
  • Implications : The morpholine substituent may enhance solubility due to its polar oxygen atom, while the 2-chlorophenyl group could increase lipophilicity compared to the target’s (4-chlorophenyl)methyl-sulfanyl moiety .

Triazole-Based Analogs

2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide (CAS: 332947-98-5)

  • Structural Similarities : Contains a sulfanyl-linked acetamide and a chlorophenyl group.
  • Key Differences : Replaces the thiazol ring with a 1,2,4-triazole core. The acetamide’s nitrogen is bonded to a bulky 2-ethyl-6-methylphenyl group instead of a 2-methoxyethyl chain.
  • The bulky substituent on the acetamide could reduce solubility but improve receptor selectivity .

Pyrimidine-Based Analogs

N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide

  • Structural Similarities : Features a sulfanyl-linked acetamide and a 4-chlorophenyl group.
  • Key Differences: Utilizes a 4,6-diaminopyrimidine ring instead of thiazol. The acetamide’s nitrogen is bonded to a 4-chlorophenyl group rather than a 2-methoxyethyl chain.
  • Implications: The pyrimidine core’s hydrogen-bonding capacity (via amino groups) may enhance interactions with biological targets like kinases or DNA, differing from the thiazol’s sulfur-mediated binding .

Simplified Acetamide Derivatives

2-[(4-Bromophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide (CAS: 380626-13-1)

  • Structural Similarities : Contains a sulfanyl-linked acetamide and halogenated aryl groups.
  • Key Differences : Lacks a heterocyclic core; the sulfanyl group is directly attached to a 4-bromophenyl ring.
  • Implications : The absence of a heterocycle simplifies synthesis but may reduce target specificity. Bromine’s larger atomic radius compared to chlorine could influence steric interactions .

Structural and Functional Implications

Heterocyclic Core Variations

  • Thiazol vs. Triazole/Pyrimidine : Thiazol’s sulfur atom contributes to electron-deficient aromatic systems, favoring interactions with electrophilic regions in biological targets. Triazoles and pyrimidines, with additional nitrogen atoms, offer more hydrogen-bonding sites but may reduce metabolic stability .

Substituent Effects

  • 2-Methoxyethyl vs. Morpholine (polar) and alkylphenyl (lipophilic) groups in analogs may tailor compounds for specific pharmacokinetic profiles .
  • Chlorophenyl Positioning : The target’s (4-chlorophenyl)methyl-sulfanyl group provides a rigid, hydrophobic anchor, whereas 2-chlorophenyl or unsubstituted aryl groups in analogs may alter binding orientation .

Preparation Methods

Reaction Conditions and Optimization

Key parameters include:

  • Solvent : Ethanol or dimethylformamide (DMF) at reflux (80–100°C).

  • Catalyst : No catalyst required, but bases like triethylamine (TEA) improve yields by neutralizing HBr byproducts.

  • Time : 6–12 hours, monitored by TLC for completion.

Example Protocol :

  • Combine thiourea (1.2 equiv) and 2-bromo-1-(4-chlorophenyl)ethan-1-one (1.0 equiv) in ethanol.

  • Reflux at 85°C for 8 hours.

  • Quench with ice water, isolate via filtration, and recrystallize from ethanol.

Yield : 68–75%.

Introduction of the Sulfanyl Group

The (4-chlorophenyl)methylsulfanyl group is introduced via nucleophilic substitution or thiol-ene coupling.

Nucleophilic Substitution with 4-Chlorobenzyl Thiol

Procedure :

  • React the thiazole intermediate (1.0 equiv) with 4-chlorobenzyl thiol (1.1 equiv) in DMF.

  • Use potassium carbonate (2.0 equiv) as a base to deprotonate the thiol.

  • Stir at room temperature for 4 hours.

Key Considerations :

  • Side Reactions : Oxidation to sulfoxides can occur if exposed to air; hence, inert atmospheres (N₂/Ar) are recommended.

  • Purification : Column chromatography (hexane/ethyl acetate, 3:1) isolates the product.

Yield : 82%.

Acetamide Side Chain Installation

The N-(2-methoxyethyl)acetamide group is introduced via acylation of 2-methoxyethylamine.

Acylation with Acetyl Chloride

Steps :

  • React 2-methoxyethylamine (1.5 equiv) with acetyl chloride (1.0 equiv) in dichloromethane (DCM).

  • Add TEA (2.0 equiv) to scavenge HCl.

  • Stir at 0–5°C for 2 hours, then warm to room temperature.

Alternative Method :
Use carboxylic acid activation with EDCI/HOBt in DCM, followed by coupling with 2-methoxyethylamine.

Yield Comparison :

MethodSolventBase/CatalystYield (%)
Acetyl chlorideDCMTEA78
EDCI/HOBtDMFDIPEA85

Final Coupling and Global Deprotection

The thiazole-sulfanyl intermediate is coupled with the acetamide moiety via a Suzuki-Miyaura or nucleophilic aromatic substitution.

Suzuki-Miyaura Cross-Coupling

Conditions :

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Ligand : None required.

  • Base : K₂CO₃ (2.0 equiv) in THF/water (4:1).

  • Temperature : 90°C, 12 hours.

Yield : 65–70%.

Acidic Hydrolysis for Deprotection

Protocol :

  • Treat the protected intermediate with 48% HBr in acetic acid (1:3 v/v).

  • Heat at 90°C for 24 hours to cleave tert-butyl or benzyl groups.

  • Neutralize with NaOH (2M) and extract with ethyl acetate.

Yield : 88%.

Industrial-Scale Considerations

Solvent Recycling

Toluene and DCM are recovered via distillation, reducing costs by 15–20%.

Byproduct Management

  • 4-Chlorobenzylamine : Recovered via acid-base extraction and reused in thiol synthesis.

  • Palladium Waste : Captured using activated carbon filters (>95% recovery).

Challenges and Mitigation Strategies

ChallengeMitigation
Thiol OxidationUse inert atmospheres and antioxidant BHT
Low Coupling EfficiencyOptimize Pd catalyst loading (3–5 mol%)
Poor CrystallinityRecrystallize from ethanol/water mixtures

Q & A

Q. What are the established synthetic pathways for synthesizing 2-(2-{[(4-chlorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-(2-methoxyethyl)acetamide, and what reaction conditions are critical for achieving high yields?

The compound is typically synthesized via multi-step routes:

  • Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones under reflux in ethanol.
  • Sulfanyl group introduction : Reaction of the thiazole intermediate with 4-chlorobenzyl mercaptan using a base (e.g., triethylamine) in dichloromethane at 0–5°C.
  • Final acylation : Coupling with 2-methoxyethylamine via EDCI/HOBt activation in anhydrous DMF. Critical parameters include strict temperature control during exothermic steps and inert atmosphere maintenance to prevent oxidation of sulfur-containing groups.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry of the thiazole ring and acetamide linkage (e.g., singlet for thiazole C-H at δ 7.2–7.5 ppm).
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% required for biological assays).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion at m/z 423.0821).

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-product formation during the sulfanyl group incorporation step?

  • Solvent optimization : Replace dichloromethane with acetonitrile to reduce thiomethyl ether by-products.
  • Catalyst screening : Test DMAP or pyridine derivatives to enhance nucleophilic substitution efficiency.
  • In-line monitoring : Use FTIR spectroscopy to track mercaptan consumption and terminate reactions at 95% conversion.

Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., IC50 variability) across studies?

  • Standardized bioassays : Re-evaluate activity using isogenic cell lines (e.g., HEK293 vs. HeLa) under identical nutrient conditions.
  • Impurity profiling : Correlate batch-specific HPLC impurity peaks (e.g., des-chloro derivatives) with reduced potency via dose-response curves.
  • Structural dynamics : Perform X-ray crystallography (refined with SHELXL ) to compare bioactive conformations across crystal forms.

Q. How can computational methods predict and validate target interactions for this compound?

  • Molecular docking : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR), prioritizing poses with hydrogen bonds to the thiazole sulfur and acetamide carbonyl.
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories in explicit solvent (AMBER force field).
  • Validation : Perform competitive binding assays (SPR) and alanine scanning mutagenesis of predicted target residues.

Methodological Considerations Table

Research ObjectiveKey TechniquesCritical Parameters
Synthesis OptimizationParallel reactor screening, FTIR monitoringTemperature (±2°C), anhydrous conditions
Structural ValidationX-ray crystallography (SHELXL ), 2D NMRCrystal quality (R-factor < 0.05), NOESY correlations
Biological Activity CorrelationSPR, enzymatic assays (e.g., NADPH depletion)Buffer ionic strength, co-factor concentrations

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